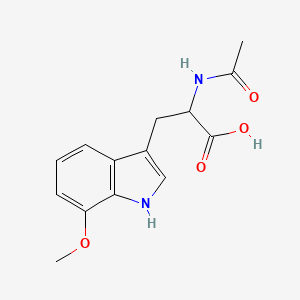
N-Acetyl-7-methoxy-L-tryptophan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-7-methoxy-L-tryptophan is a derivative of tryptophan, an essential amino acid. This compound is structurally related to melatonin, a hormone known for regulating sleep-wake cycles. This compound has garnered interest due to its potential biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-7-methoxy-L-tryptophan typically involves the acetylation of 7-methoxy-L-tryptophan. The process begins with the protection of the amino group of 7-methoxy-L-tryptophan, followed by acetylation using acetic anhydride or acetyl chloride under mild conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the generated acid.
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological methods, such as using engineered microbial cell factories. For instance, Escherichia coli can be genetically modified to express the necessary enzymes for the biosynthesis of this compound from L-tryptophan .
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-7-methoxy-L-tryptophan can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to its parent tryptophan derivative.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
N-Acetyl-7-methoxy-L-tryptophan has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of N-Acetyl-7-methoxy-L-tryptophan involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:
Antioxidant Activity: By scavenging free radicals and enhancing antioxidant enzyme activities.
Neuroprotection: Modulating pathways involved in inflammation and apoptosis, such as the cAMP response element-binding protein (CREB1) signaling.
Circadian Regulation: Similar to melatonin, it may influence circadian rhythms and sleep-wake cycles.
Comparación Con Compuestos Similares
Similar Compounds
Melatonin (N-acetyl-5-methoxytryptamine): Known for its role in regulating sleep and circadian rhythms.
N-Acetyl-L-tryptophan: Used for its neuroprotective and antioxidant properties.
Uniqueness
N-Acetyl-7-methoxy-L-tryptophan is unique due to its specific structural modifications, which may confer distinct biological activities compared to other tryptophan derivatives. Its methoxy group at the 7-position and acetylation enhance its stability and potential efficacy in various applications.
Propiedades
Fórmula molecular |
C14H16N2O4 |
|---|---|
Peso molecular |
276.29 g/mol |
Nombre IUPAC |
2-acetamido-3-(7-methoxy-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C14H16N2O4/c1-8(17)16-11(14(18)19)6-9-7-15-13-10(9)4-3-5-12(13)20-2/h3-5,7,11,15H,6H2,1-2H3,(H,16,17)(H,18,19) |
Clave InChI |
YZRQRMPSHVDXKM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC(CC1=CNC2=C1C=CC=C2OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




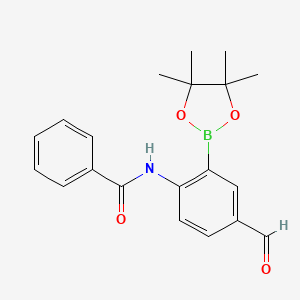



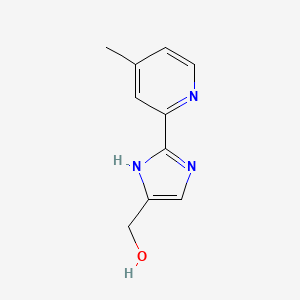
![8-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13690306.png)
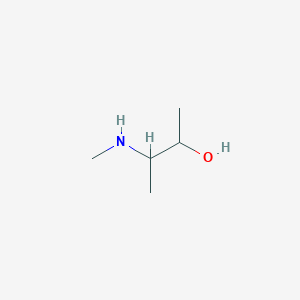
![9-Cyclopropyl-1-oxa-9-azaspiro[5.5]undecan-4-one](/img/structure/B13690319.png)
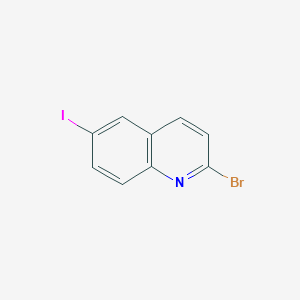
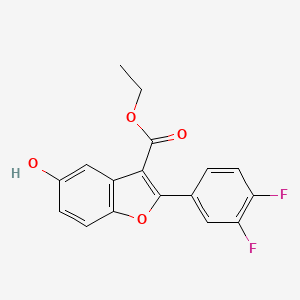
![5-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13690337.png)

